molecular formula C25H33NO5Si B557370 Fmoc-Thr(TBDMS)-OH CAS No. 146346-82-9

Fmoc-Thr(TBDMS)-OH

Cat. No.: B557370
CAS No.: 146346-82-9
M. Wt: 455,62 g/mole
InChI Key: LQMPINNWAPYALU-ZHRRBRCNSA-N
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Description

Fmoc-Thr(TBDMS)-OH is a compound that combines the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group with threonine (Thr) and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the hydroxyl group of threonine, preventing unwanted side reactions during peptide assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Thr(TBDMS)-OH typically involves the protection of the hydroxyl group of threonine with the TBDMS group, followed by the attachment of the Fmoc group to the amino group of threonine. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF), and reagents like diisopropylethylamine (DIPEA) and tert-butyldimethylsilyl chloride (TBDMS-Cl).

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated SPPS techniques, which allow for the efficient and high-yield synthesis of peptides. The use of automated synthesizers ensures precise control over reaction conditions and minimizes human error.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Thr(TBDMS)-OH undergoes various chemical reactions, including:

    Deprotection: Removal of the Fmoc and TBDMS groups under specific conditions.

    Coupling: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group, while tetrabutylammonium fluoride (TBAF) in THF is used for TBDMS deprotection.

    Coupling: Reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA are used to facilitate peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where the threonine residue is incorporated without unwanted side reactions.

Scientific Research Applications

Fmoc-Thr(TBDMS)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of protein-protein interactions and enzyme-substrate relationships.

    Medicine: For the development of peptide-based therapeutics and diagnostic tools.

    Industry: In the production of peptide-based materials and biocompatible hydrogels for tissue engineering.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Thr(tBu)-OH: Similar to Fmoc-Thr(TBDMS)-OH but uses a tert-butyl (tBu) group for hydroxyl protection.

    Fmoc-Ser(TBDMS)-OH: Uses serine instead of threonine with the same protective groups.

    Fmoc-Thr(Trt)-OH: Uses a trityl (Trt) group for hydroxyl protection.

Uniqueness

This compound is unique due to the specific combination of protective groups, which provides stability and selectivity during peptide synthesis. The TBDMS group offers robust protection for the hydroxyl group, making it suitable for complex peptide synthesis where other protective groups might fail.

Properties

IUPAC Name

(2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO5Si/c1-16(31-32(5,6)25(2,3)4)22(23(27)28)26-24(29)30-15-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,16,21-22H,15H2,1-6H3,(H,26,29)(H,27,28)/t16-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMPINNWAPYALU-ZHRRBRCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455249
Record name Fmoc-Thr(TBDMS)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146346-82-9
Record name Fmoc-Thr(TBDMS)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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